REACTION_CXSMILES
|
CO[CH2:3][O:4][CH3:5].[C:6](CS([O-])(=O)=O)(=[O:8])C.[C:14]1([C:20]2([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[C:25](=[O:26])[NH:24][C:23](=[O:27])[NH:22][C:21]2=[O:28])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:35](N(CC)C(C)C)(C)C>CN(C)C=O.Cl.C(OCC)(=O)C>[CH3:35][O:8][CH2:6][N:22]1[C:21](=[O:28])[C:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:25](=[O:26])[N:24]([CH2:3][O:4][CH3:5])[C:23]1=[O:27]
|
Name
|
|
Quantity
|
10.85 g
|
Type
|
reactant
|
Smiles
|
COCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CS(=O)(=O)[O-]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(C(NC(NC1=O)=O)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.85 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for about 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the ethyl acetate phase was washed first with 150 ml of saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic (ethyl acetate) phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCN1C(=O)N(C(=O)C(C1=O)(C1=CC=CC=C1)C1=CC=CC=C1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |